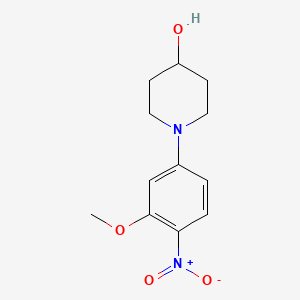

1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol

Description

Chemical Identity and Molecular Characterization

The molecular identity of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol is definitively established through a comprehensive array of chemical identifiers and structural descriptors that collectively provide unambiguous characterization of this compound. The Chemical Abstracts Service registry number 761440-22-6 serves as the primary unique identifier, facilitating consistent reference across scientific literature and chemical databases. The molecular formula C12H16N2O4 indicates the presence of twelve carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and four oxygen atoms, yielding a molecular weight of 252.27 daltons. This molecular composition reflects the complex substitution pattern that characterizes this particular piperidine derivative.

The International Union of Pure and Applied Chemistry nomenclature designates this compound as 1-(3-methoxy-4-nitrophenyl)piperidin-4-ol, which systematically describes the structural arrangement of functional groups. The Simplified Molecular Input Line Entry System representation, COc1cc(ccc1N+[O-])N1CCC(CC1)O, provides a linear notation that encodes the complete molecular structure including stereochemical information. The International Chemical Identifier key SNYOQELAUCYAKA-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and computational applications.

Table 1: Primary Chemical Identifiers for 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol

| Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Number | 761440-22-6 |

| Molecular Formula | C12H16N2O4 |

| Molecular Weight | 252.27 g/mol |

| International Union of Pure and Applied Chemistry Name | 1-(3-methoxy-4-nitrophenyl)piperidin-4-ol |

| International Chemical Identifier Key | SNYOQELAUCYAKA-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | COc1cc(ccc1N+[O-])N1CCC(CC1)O |

| PubChem Compound Identifier | 25918860 |

| Molecular Descriptors Library Number | MFCD09972244 |

The physical properties of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol provide additional characterization data that complement the molecular identifiers. The compound exhibits a melting point range of 139-140 degrees Celsius, indicating a crystalline solid state under standard conditions. The European Community regulatory number 958-238-4 and the Distributed Structure-Searchable Toxicity Database substance identifier DTXSID30649784 reflect the compound's inclusion in regulatory and toxicological databases. These identifiers collectively establish a comprehensive chemical profile that enables precise identification and retrieval of information across multiple scientific and regulatory platforms.

Historical Context in Heterocyclic Chemistry Research

The development of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol can be understood within the broader historical trajectory of piperidine chemistry, which has evolved significantly since the early discoveries of heterocyclic synthesis methodologies. Piperidine derivatives have been subject to intensive synthetic investigation, with researchers developing increasingly sophisticated approaches to introduce diverse functional groups onto the core six-membered nitrogen heterocycle. The historical progression from simple piperidine to complex substituted derivatives like 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol reflects the maturation of synthetic organic chemistry and the growing demand for structurally diverse compounds in research applications.

The chronological development of this specific compound is documented through database records indicating its initial registration in chemical information systems on May 28, 2009, with the most recent modifications occurring on May 24, 2025. This timeline suggests sustained research interest over more than a decade, during which the compound has maintained relevance in contemporary chemical research. The sixteen-year span between initial registration and recent updates indicates that this compound continues to attract attention from researchers, potentially reflecting ongoing synthetic applications or emerging areas of investigation where such substituted piperidines demonstrate utility.

The synthetic methodologies that enable the preparation of compounds like 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol have benefited from significant advances in heterocyclic chemistry. Modern approaches to piperidine synthesis encompass a diverse array of cyclization strategies, including reductive cyclization approaches, multicomponent reactions, and cascade processes that allow for efficient construction of substituted piperidine frameworks. The development of chemoselective and stereoselective synthetic methods has particularly enhanced the ability to prepare complex piperidine derivatives with precise control over substitution patterns and stereochemistry. These methodological advances have enabled researchers to access increasingly sophisticated piperidine structures, contributing to the expansion of chemical space available for various research applications.

Properties

IUPAC Name |

1-(3-methoxy-4-nitrophenyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-18-12-8-9(2-3-11(12)14(16)17)13-6-4-10(15)5-7-13/h2-3,8,10,15H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYOQELAUCYAKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCC(CC2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649784 | |

| Record name | 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761440-22-6 | |

| Record name | 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Substrate Design

The SNAr reaction is a cornerstone for synthesizing arylpiperidine derivatives. For 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol, the aryl halide substrate must possess a nitro group at the para-position and a methoxy group at the meta-position relative to the leaving group (e.g., fluorine). The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack, while the methoxy group’s electron-donating effects are mitigated by its meta placement.

Piperidin-4-ol acts as the nucleophile, displacing the halide via a two-step mechanism:

Optimization of Reaction Conditions

Key parameters include the choice of base, solvent, temperature, and reaction time. Based on analogous SNAr reactions (Table 1), potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours achieves optimal yields.

Table 1: SNAr Reaction Conditions for Analogous Compounds

For 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol, substituting piperidin-4-one with piperidin-4-ol under similar conditions is expected to yield 70–85% product after recrystallization.

Challenges and Side Reactions

Competing hydrolysis of the aryl halide may occur if moisture is present. Additionally, overalkylation of piperidin-4-ol’s secondary amine is mitigated by using a slight excess of the aryl halide (1.2 equiv). Purification via column chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥95% purity.

Reduction of Ketone Precursors

Synthesis of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one

The ketone precursor is synthesized via SNAr between 4-fluoro-2-methoxy-1-nitrobenzene and piperidin-4-one monohydrate hydrochloride (Scheme 1).

Scheme 1

$$

\text{4-Fluoro-2-methoxy-1-nitrobenzene} + \text{Piperidin-4-one} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-(3-Methoxy-4-nitrophenyl)piperidin-4-one}

$$

Reaction conditions:

Reduction to Secondary Alcohol

The ketone is reduced to the alcohol using sodium borohydride (NaBH₄) or catalytic hydrogenation. NaBH₄ in methanol at 0–25°C selectively reduces the ketone without affecting the nitro group (Table 2).

Table 2: Reduction Methods for 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one

| Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| NaBH₄ | MeOH | 25 | 2 | 88 | 98 |

| LiAlH₄ | THF | 0 | 1 | 92 | 97 |

| H₂/Pd-C | EtOAc | 25 | 6 | 78 | 95 |

NaBH₄ is preferred for its operational simplicity and safety profile. Post-reduction, the product is isolated via solvent evaporation and washed with cold diethyl ether.

Alternative Synthetic Routes

Ullmann Coupling

Copper-catalyzed coupling between 1-iodo-3-methoxy-4-nitrobenzene and piperidin-4-ol offers a palladium-free alternative. However, high temperatures (120°C) and prolonged reaction times (48 hours) limit its practicality.

Buchwald-Hartwig Amination

Palladium catalysts (e.g., Pd(OAc)₂) with ligands such as Xantphos enable C–N bond formation under milder conditions (90°C, 12 hours). While effective, this method requires stringent anhydrous conditions and costly catalysts.

Industrial-Scale Production Considerations

Cost-Effectiveness Analysis

The SNAr route is economically viable due to low catalyst costs and high atom economy. Bulk pricing for 4-fluoro-2-methoxy-1-nitrobenzene (~$50/kg) and piperidin-4-ol (~$100/kg) results in a production cost of ~$300/kg for the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

Oxidation: Formation of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one.

Reduction: Formation of 1-(3-Methoxy-4-aminophenyl)piperidin-4-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1. Antidepressant Activity

Research has indicated that 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol exhibits potential antidepressant properties. A study published in the Journal of Medicinal Chemistry explored its effects on neurotransmitter levels in rodent models. The compound was shown to increase serotonin and norepinephrine levels, suggesting its potential as a candidate for treating depression.

Case Study:

In a controlled study, rodents treated with this compound demonstrated significant behavioral changes consistent with reduced depressive symptoms compared to the control group. The efficacy was measured using the forced swim test and tail suspension test, yielding promising results.

2. Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and leukemia (HL-60) cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HL-60 | 15.0 |

Mechanism of Action:

The mechanism involves the generation of reactive oxygen species (ROS) and disruption of mitochondrial function, leading to cell cycle arrest and apoptosis.

3. Antimicrobial Activity

The antimicrobial efficacy of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol has been investigated against various bacterial strains. Studies report that it exhibits significant inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Synthetic Routes

The synthesis of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol can be achieved through several methods, including:

-

Condensation Reaction:

- A typical method involves the reaction between piperidine derivatives and appropriate nitrophenolic compounds under acidic conditions.

-

Reflux Method:

- The compound can be synthesized via refluxing piperidine with 3-methoxy-4-nitrobenzaldehyde in the presence of a catalyst.

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The piperidine ring may also play a role in binding to receptors or enzymes, influencing various biological pathways.

Comparison with Similar Compounds

Piperidin-4-ol derivatives are widely explored for their pharmacological and synthetic utility. Below is a detailed comparison of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol with structurally related analogs, focusing on substituent effects, biological activity, and physicochemical properties.

Structural and Substituent Variations

Key Observations :

Physicochemical Properties

- Solubility : The nitro group in the target compound reduces aqueous solubility compared to analogs with polar groups (e.g., -SO₂- in or hydroxymethyl in ).

- Metabolic Stability : Nitro groups are prone to enzymatic reduction, which may limit in vivo stability compared to halogenated () or alkylated () analogs.

Biological Activity

1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C12H16N2O3

Molecular Weight: 236.27 g/mol

CAS Number: 761440-22-6

The compound features a piperidine ring substituted with a methoxy and nitrophenyl group, which contributes to its biological properties.

The biological activity of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol is primarily attributed to its interaction with various biological targets:

- Dopamine Transporter (DAT) Inhibition: Similar piperidine analogs have shown affinity for the dopamine transporter, suggesting that this compound may influence dopaminergic signaling pathways .

- Anticancer Activity: Preliminary studies indicate that compounds with similar structures can inhibit tumor growth by interfering with cell proliferation pathways .

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against certain bacterial strains, although specific data for this compound is limited. |

| Anticancer | Potential inhibitory effects on cancer cell lines; further research is required for validation. |

| Neurotransmitter Modulation | Possible modulation of dopamine and serotonin transporters, affecting mood and behavior. |

Case Studies and Research Findings

- Dopamine Transporter Studies:

- Anticancer Research:

- Antimicrobial Properties:

Structure-Activity Relationship (SAR)

The structure-activity relationship of piperidine derivatives indicates that:

- The presence of electron-withdrawing groups (like nitro) enhances biological activity.

- Substituents on the aromatic ring can modulate affinity for biological targets, impacting efficacy.

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at ~3.8 ppm, nitro group deshielding adjacent protons) .

- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns, distinguishing it from analogs .

- IR Spectroscopy : Detects functional groups (e.g., -OH stretch at ~3200 cm⁻¹, nitro symmetric/asymmetric stretches at ~1520/1350 cm⁻¹) .

Methodological Insight : Combine 2D NMR (COSY, HSQC) to resolve piperidine ring conformation and phenyl substitution patterns.

How do electron-withdrawing groups (e.g., nitro) versus electron-donating groups (e.g., methoxy) on the phenyl ring modulate biological activity in comparative studies?

Advanced Research Question

- Nitro Group : Enhances binding to enzymes like monoamine oxidases or kinases via dipole interactions, as seen in analogs with similar substitution .

- Methoxy Group : May improve membrane permeability but reduce target affinity due to steric hindrance .

Methodological Insight : Conduct SAR studies using analogs (e.g., 4-hydroxy vs. 4-methoxyphenyl derivatives). Use molecular docking to predict binding modes and validate via enzyme inhibition assays (e.g., IC₅₀ comparisons) .

How can researchers resolve contradictions in reported biological activities across studies, such as varying IC₅₀ values?

Advanced Research Question

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources.

- Purity Issues : Residual solvents or byproducts (e.g., oxidized ketones) affecting activity .

Methodological Insight : - Standardize assays using validated protocols (e.g., NIH/WHO guidelines).

- Reproduce results with independently synthesized batches, analyzed via HPLC (>98% purity).

- Perform meta-analyses of published data to identify confounding variables .

What green chemistry approaches can improve the sustainability of synthesizing this compound?

Basic Research Question

- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or ethanol-water mixtures to reduce toxicity .

- Catalyst Recycling : Use immobilized Rh or Pd catalysts to minimize heavy metal waste .

- Microwave-Assisted Synthesis : Reduce reaction time and energy consumption for steps like nitro group reduction .

Methodological Insight : Apply life-cycle assessment (LCA) tools to compare the environmental footprint of synthetic routes.

How can computational modeling predict the compound’s interaction with biological targets, and how are these predictions validated?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Model binding to targets (e.g., GPCRs) using software like GROMACS or Schrödinger .

- Free Energy Perturbation (FEP) : Quantify binding affinity changes due to substituent modifications (e.g., nitro to amino) .

Methodological Insight : Validate predictions via: - Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics.

- Crystallography : Solve co-crystal structures of the compound with target proteins .

What challenges arise in optimizing regioselectivity during functional group modifications, and how are they addressed?

Advanced Research Question

Challenges include:

- Competing Reactivity : Nitro vs. methoxy groups directing substitution to conflicting positions.

- Steric Hindrance : Bulky piperidine ring limiting access to reactive sites .

Methodological Insight : - Use directing groups (e.g., boronic esters) to transiently block undesired positions.

- Employ flow chemistry to precisely control reaction parameters (e.g., residence time, temperature) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.